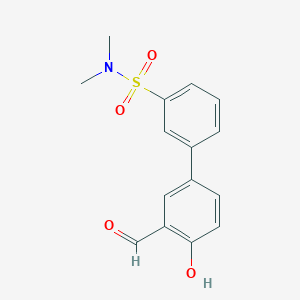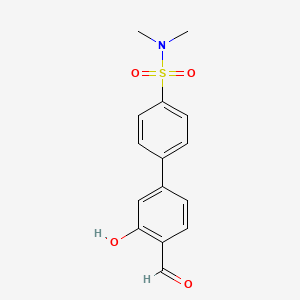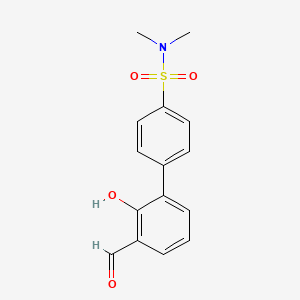
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-N,N-DMSFP), is an organic compound that is used in a variety of scientific research applications. 4-N,N-DMSFP is a widely used reagent in organic synthesis and has been studied for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential as a therapeutic agent and is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of drugs for treating cardiovascular diseases and metabolic disorders. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in the synthesis of compounds for the treatment of neurological disorders.
Wirkmechanismus
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as an antioxidant and anti-inflammatory agent. Its antioxidant activity is believed to be due to its ability to scavenge reactive oxygen species and reduce oxidative stress. Its anti-inflammatory activity is believed to be due to its ability to inhibit the release of inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential beneficial effects on a variety of biochemical and physiological processes. It has been shown to have anti-fungal, anti-inflammatory, and anti-cancer activities. In addition, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving endothelial function. It has also been shown to have beneficial effects on the central nervous system, including reducing anxiety and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis is straightforward. In addition, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively low-yield reagent, and its synthesis requires special equipment and conditions. In addition, it is a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. One potential direction is to further investigate its potential as a therapeutic agent. It has already been studied for its potential as an anti-fungal, anti-inflammatory, and anti-cancer agent, but further research is needed to better understand its mechanism of action and potential therapeutic applications. Another potential direction is to further investigate its potential as a drug delivery agent. 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential to enhance the uptake of drugs by cells, and further research is needed to better understand its mechanism of action and potential drug delivery applications. Finally, further research is needed to better understand its potential effects on biochemical and physiological processes. Further research is needed to better understand its potential beneficial effects on the cardiovascular system, the central nervous system, and other physiological processes.
Synthesemethoden
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is synthesized through an aqueous reaction of 2-formylphenol with 4-N,N-dimethylsulfamoyl chloride in the presence of a base. The reaction is conducted in aqueous media at a pH between 8 and 9. The reaction is then followed by a catalytic hydrogenation step to yield 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in 95% purity.
Eigenschaften
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)13-8-6-11(7-9-13)14-5-3-4-12(10-17)15(14)18/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXPJVPCKLVAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
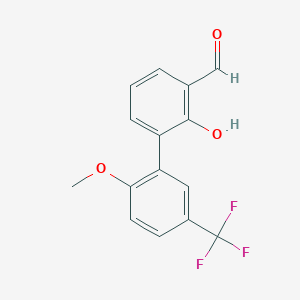
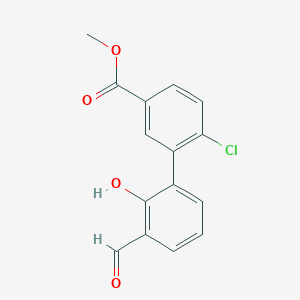
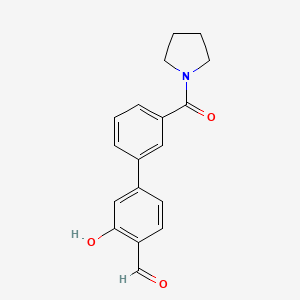
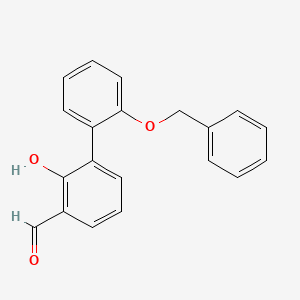
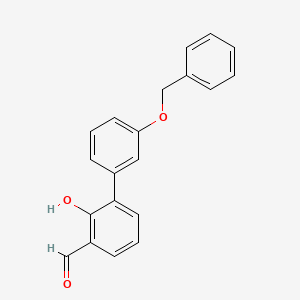
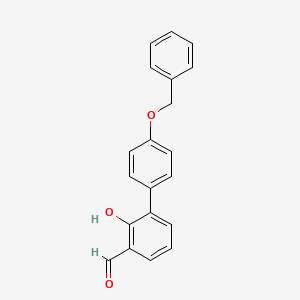
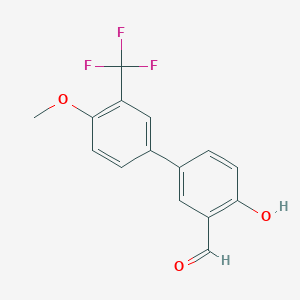
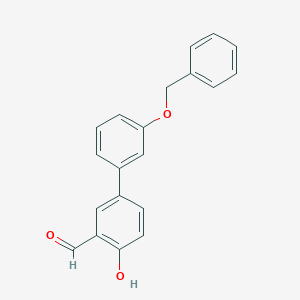
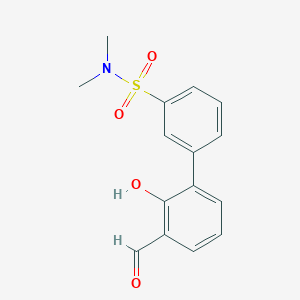
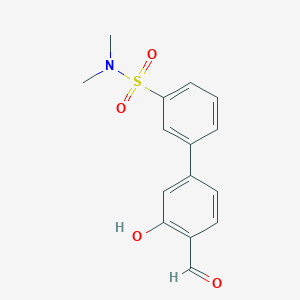
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)
